molecular formula C22H49NO4S B097149 Trimethyl(octadecyl)ammonium methyl sulphate CAS No. 18684-11-2

Trimethyl(octadecyl)ammonium methyl sulphate

Cat. No.: B097149
CAS No.: 18684-11-2
M. Wt: 423.7 g/mol
InChI Key: WYTNTFGZBBTWNR-UHFFFAOYSA-M
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Description

Trimethyl(octadecyl)ammonium methyl sulphate (CAS: 18684-11-2; INCI: Steartrimonium Methosulfate) is a quaternary ammonium compound with the molecular formula C22H49NO4S and a molecular weight of 423.7 g/mol . Structurally, it consists of an octadecyl (C18) alkyl chain linked to a trimethylammonium cation, paired with a methyl sulphate (methosulfate) anion. This compound is widely utilized as an antistatic agent in cosmetic formulations due to its ability to neutralize static charges on hair and skin . Its methosulfate counterion enhances water solubility compared to halide-based quaternary ammonium salts, making it suitable for rinse-off products .

Properties

IUPAC Name

methyl sulfate;trimethyl(octadecyl)azanium
Source PubChem
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InChI

InChI=1S/C21H46N.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;1-5-6(2,3)4/h5-21H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTNTFGZBBTWNR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H49NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15461-40-2 (Parent), 75-93-4 (Parent)
Record name 1-Octadecanaminium, N,N,N-trimethyl-, methyl sulfate
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DSSTOX Substance ID

DTXSID90885065
Record name 1-Octadecanaminium, N,N,N-trimethyl-, methyl sulfate (1:1)
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Molecular Weight

423.7 g/mol
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CAS No.

18684-11-2
Record name 1-Octadecanaminium, N,N,N-trimethyl-, methyl sulfate (1:1)
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Record name 1-Octadecanaminium, N,N,N-trimethyl-, methyl sulfate
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Record name 1-Octadecanaminium, N,N,N-trimethyl-, methyl sulfate (1:1)
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Record name 1-Octadecanaminium, N,N,N-trimethyl-, methyl sulfate (1:1)
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Record name Trimethyl(octadecyl)ammonium methyl sulphate
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Record name STEARTRIMONIUM METHOSULFATE
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Preparation Methods

Methylation of Primary Amines

The synthesis begins with the methylation of octadecylamine (C₁₈H₃₇NH₂) to form a tertiary amine. In a typical procedure, octadecylamine reacts with formaldehyde and formic acid under reflux conditions (8–24 hours) to yield N,N-dimethyloctadecylamine. This Eschweiler-Clarke reaction proceeds via reductive methylation, where formaldehyde acts as the methylating agent and formic acid as the reducing agent.

Critical Parameters :

  • Molar Ratio : Octadecylamine, formaldehyde, and formic acid are used in a 1:3:5 ratio to maximize yield.

  • Reaction Time : Extended reflux durations (12–16 hours) mitigate steric hindrance caused by the octadecyl chain, achieving yields of 85–92%.

  • Purification : The crude product is acidified with hydrochloric acid (pH < 3), distilled, and alkalized with sodium hydroxide (pH > 9) to isolate the tertiary amine.

Quaternization with Dimethyl Sulfate

The tertiary amine undergoes quaternization using dimethyl sulfate [(CH₃O)₂SO₂] as the alkylating agent. In a solvent-mediated approach, N,N-dimethyloctadecylamine and dimethyl sulfate are combined in ethyl acetate at a 1:1.1 molar ratio and refluxed (0.5–2 hours).

Reaction Mechanism :
(CH₃O)₂SO₂ + C₁₈H₃₇N(CH₃)₂ → [C₁₈H₃₇N(CH₃)₃]⁺[CH₃SO₄]⁻\text{(CH₃O)₂SO₂ + C₁₈H₃₇N(CH₃)₂ → [C₁₈H₃₇N(CH₃)₃]⁺[CH₃SO₄]⁻}
The methyl sulfate anion replaces the leaving group (methoxy) from dimethyl sulfate, forming the quaternary ammonium salt.

Optimization Insights :

  • Solvent Choice : Ethyl acetate enhances reactant miscibility and minimizes side reactions.

  • Yield : Post-crystallization yields reach 81% with a purity >98% confirmed via NMR (δ 3.3 ppm for N-methyl groups).

Solvent-Free Industrial Quaternization

Process Overview

A patent by Procter & Gamble (US5463094A) details a solvent-free method where dimethyl sulfate directly alkylates molten tertiary amines under inert gas (N₂ or Ar). This approach eliminates solvent recovery steps, reducing production costs and environmental impact.

Key Steps :

  • Melting the Tertiary Amine : N,N-dimethyloctadecylamine is heated above its melting point (≈45–50°C) to form a liquid phase.

  • Controlled Addition : Dimethyl sulfate is added incrementally to avoid runaway exothermic reactions, maintaining temperatures below 100°C.

  • Completion Criteria : Reaction progress is monitored via residual amine titration, achieving >95% conversion within 2 hours.

Advantages Over Solvent-Based Methods

  • Energy Efficiency : No solvent removal or distillation is required.

  • Scalability : Suitable for continuous production in industrial reactors.

  • Purity : Reduced solvent contamination yields products with <0.5% residual dimethyl sulfate.

Comparative Analysis of Synthetic Methods

The table below contrasts critical parameters of solvent-mediated and solvent-free quaternization:

Parameter Solvent-Mediated Solvent-Free
Reaction Temperature (°C)70–8050–100
Time to Completion (hours)0.5–21–2
Yield (%)81>95
Solvent UsageEthyl acetateNone
Energy ConsumptionModerateLow
Industrial ApplicabilityBatch processingContinuous flow

Key Observations :

  • Yield : Solvent-free methods achieve higher yields due to minimized side reactions.

  • Cost : Eliminating solvents reduces raw material expenses by ≈30%.

  • Safety : Solvent-free processes mitigate flammability risks but require precise temperature control to manage exothermicity.

Structural Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ 3.3 ppm (N–CH₃) and δ 3.8 ppm (SO₄–CH₃) confirm successful quaternization.

  • FTIR : Absorbance at 1240 cm⁻¹ (S–O stretch) and 1480 cm⁻¹ (C–N stretch) validate the methyl sulfate counterion.

Purity Assessment

  • HPLC : Residual octadecylamine levels <0.1% are achievable using C₁₈ columns with evaporative light scattering detection.

  • TGA : Thermal decomposition onset at 200°C indicates high thermal stability, suitable for high-temperature applications .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(octadecyl)ammonium methyl sulphate primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Phase Transfer Catalyst :
Trimethyl(octadecyl)ammonium methyl sulphate is widely used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases (e.g., from aqueous to organic), enhancing reaction rates and yields. This property is particularly useful in reactions involving ionic compounds that need to be solubilized in non-polar solvents .

Biology

Extraction and Purification of Nucleic Acids :
The compound is employed in molecular biology for the extraction and purification of nucleic acids (DNA and RNA). Its ability to form stable complexes with nucleic acids aids in their isolation from biological samples .

Medicine

Antimicrobial Properties :
In the medical field, this compound is used in formulating topical antiseptics and disinfectants due to its effective antimicrobial properties. It disrupts microbial cell membranes, leading to cell lysis and death, making it suitable for use in personal care products .

Cosmetics

Conditioning Agent :
In the cosmetics industry, this compound serves as a conditioning agent for hair care products. It improves the texture and manageability of hair while providing antistatic properties .

Industrial Applications

Textile Industry :
this compound is utilized as an antistatic agent and softening agent for synthetic fibers, enhancing fabric performance and handling during manufacturing processes .

Flocculant in Wastewater Treatment :
It acts as a flocculant in biological pharmaceutical industries and wastewater treatment, aiding in the aggregation of particles for easier removal from water .

Unique Features

This compound stands out due to its specific combination of a long alkyl chain and a methyl sulfate counterion, providing superior emulsifying and conditioning properties compared to other cationic surfactants .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound exhibited significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves binding to negatively charged components of microbial membranes, leading to structural damage.

Case Study 2: Nucleic Acid Isolation

In molecular biology research, the use of this compound has been shown to enhance the yield of DNA extracted from complex biological samples. The compound's ability to form stable complexes with nucleic acids facilitates their purification through precipitation methods .

Mechanism of Action

The mechanism of action of trimethyl(octadecyl)ammonium methyl sulphate involves its interaction with cell membranes. As a cationic surfactant, it can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This antimicrobial activity is primarily due to the compound’s ability to bind to negatively charged components of the cell membrane, causing structural damage and leakage of cellular contents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quaternary ammonium compounds (QACs) share a cationic head group but differ in alkyl chain lengths, counterions, and applications. Below is a detailed comparison:

Table 1: Key Properties of Trimethyl(octadecyl)ammonium Methyl Sulphate and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Counterion Primary Applications Key References
This compound C22H49NO4S 423.7 18684-11-2 Methyl sulphate Cosmetics (antistatic agent)
Octadecyl trimethyl ammonium bromide (OTAB) C21H46BrN 392.5 1120-02-1* Bromide Nanomaterial modification (e.g., MMT clay)
Steartrimonium chloride C21H46ClN 348.05 112-03-8 Chloride Cosmetics (preservative, surfactant)
Octadecyl trimethyl ammonium chloride (OTAC) C21H46ClN 348.05 112-03-8 Chloride Oilfield wastewater treatment
Behenyl trimethyl ammonium chloride C25H54ClN 404.16 17301-53-0 Chloride Cosmetics, fabric softeners
Dodecyl trimethyl ammonium methosulfate C16H37NO4S 339.5 68989-00-4 Methyl sulphate Detergents, emulsifiers

*OTAB's CAS number inferred from related evidence; exact CAS may vary.

Structural and Functional Differences

Alkyl Chain Length :

  • C18 (Octadecyl) : The target compound and OTAB/OTAC have optimal hydrophobicity for adsorbing to surfaces (e.g., hair, clay) .
  • C22 (Behenyl) : Longer chains increase hydrophobicity, enhancing fabric softening but reducing water solubility .
  • C12 (Dodecyl) : Shorter chains improve solubility in aqueous systems, favoring detergent applications .

Counterion Effects :

  • Methyl Sulphate : Offers higher solubility in polar solvents compared to halides. Methosulfate salts are preferred in cosmetics for reduced irritancy .
  • Chloride/Bromide : Halide-based QACs are cost-effective but may corrode equipment or irritate skin .

Performance in Specific Applications: Clay Modification: OTAB expands sodium montmorillonite (Na+-MMT) interlayer spacing to 3.80 nm, enabling polymer nanocomposite synthesis . Mixed Micelles: OTAC (C18 chloride) forms stable micelles with anionic surfactants (e.g., ammonium dodecyl sulfate), critical in oil recovery . Antistatic Efficacy: The methyl sulphate variant outperforms chloride salts in humid environments due to hygroscopicity .

Biological Activity

Trimethyl(octadecyl)ammonium methyl sulphate (TOMMS) is a quaternary ammonium compound recognized for its diverse biological activities, particularly in antimicrobial applications and as a surfactant. This article provides an in-depth overview of its biological activity, including mechanisms of action, applications, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C₁₈H₃₉NOS
  • Molecular Weight : 329.5 g/mol
  • CAS Number : 18684-11-2

TOMMS is characterized by a long hydrophobic alkyl chain (octadecyl) and a positively charged quaternary nitrogen atom, which contributes to its surfactant properties and biological activity.

TOMMS exhibits its biological activity primarily through its interaction with cell membranes. As a cationic surfactant, it disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. The mechanism involves:

  • Membrane Disruption : The hydrophobic tail of TOMMS penetrates the lipid bilayer of microbial membranes, causing structural damage and leakage of intracellular components .
  • Binding to Negatively Charged Components : The positively charged ammonium groups interact with negatively charged components of the cell membrane, enhancing its antimicrobial efficacy .

Antimicrobial Activity

TOMMS has demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. Its effectiveness is influenced by several factors:

  • Concentration : Higher concentrations of TOMMS increase its antimicrobial activity due to more extensive membrane disruption.
  • Target Organisms : Studies indicate that TOMMS is particularly effective against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .

Comparative Antimicrobial Efficacy

OrganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Candida albicans0.3 mg/mL

Applications in Research and Industry

TOMMS is utilized in various fields due to its biological activity:

  • Pharmaceuticals : It is employed in formulations for topical antiseptics and disinfectants due to its antimicrobial properties .
  • Cosmetics : Used as a conditioning agent in hair care products, TOMMS enhances product performance by reducing surface tension and improving emulsification.
  • Biotechnology : It aids in the extraction and purification of nucleic acids, forming stable complexes with DNA and RNA.

Study on Antimicrobial Efficacy

A study investigated the antimicrobial effects of TOMMS on Staphylococcus aureus and Escherichia coli. Results showed that TOMMS effectively reduced bacterial counts by over 99% at concentrations above 0.5 mg/mL within 30 minutes of exposure. The study concluded that TOMMS could serve as a potent antimicrobial agent in clinical settings .

Application in Drug Delivery Systems

Research has explored the use of TOMMS in drug delivery systems, particularly for hydrophobic drugs. Its surfactant properties facilitate the encapsulation of these drugs, enhancing their solubility and bioavailability. In vitro studies demonstrated improved cellular uptake when drugs were formulated with TOMMS compared to conventional carriers .

Q & A

Q. What are the recommended methodologies for synthesizing and purifying trimethyl(octadecyl)ammonium methyl sulphate?

Methodological Answer: Synthesis typically involves quaternization of octadecylamine with methyl sulfate under controlled alkaline conditions. Purification requires recrystallization from ethanol/water mixtures to remove unreacted precursors. Key quality control steps include:

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by verifying methyl group integration (e.g., δ 3.3 ppm for N-methyl groups and δ 3.8 ppm for the sulfate methyl) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify residual impurities (e.g., unreacted octadecylamine) using a C18 column with evaporative light scattering detection .

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer:

  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., C-N stretch at 1480 cm⁻¹ and sulfate S-O vibrations at 1240 cm⁻¹) .
  • X-Ray Diffraction (XRD) : Analyze crystalline structure; layer spacing changes in intercalated systems (e.g., montmorillonite composites) can expand up to 3.80 nm .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition typically occurs above 200°C, with mass loss correlating to alkyl chain degradation .

Advanced Research Questions

Q. What experimental designs are critical for evaluating the environmental fate of this compound in aqueous systems?

Methodological Answer:

  • Batch Sorption Studies : Use montmorillonite or activated sludge as sorbents to quantify partitioning coefficients (e.g., log Kd values) .
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Track degradation products (e.g., demethylated metabolites) in wastewater matrices with a limit of detection (LOD) < 0.1 µg/L .
  • Microcosm Experiments : Simulate microbial degradation under aerobic/anaerobic conditions; monitor via CO₂ evolution or CH₄ production .

Q. How does this compound interact with layered nanomaterials (e.g., montmorillonite) in composite systems?

Methodological Answer:

  • XRD and Transmission Electron Microscopy (TEM) : Confirm intercalation by measuring d-spacing increases (e.g., from 1.2 nm in Na+-MMT to 3.8 nm post-modification) .
  • Contact Angle Measurements : Quantify hydrophobicity shifts (e.g., from <30° in unmodified clay to >90° after surfactant loading) .
  • Dispersion Stability Tests : Assess colloidal behavior in organic solvents (e.g., toluene) using zeta potential analyzers .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

  • Standardized Bioassays : Compare toxicity across model organisms (e.g., Daphnia magna vs. Pseudomonas putida) under controlled pH and ionic strength .
  • Speciation Analysis : Use ion-selective electrodes to differentiate free surfactant ions from micellar aggregates, which exhibit lower bioavailability .
  • Meta-Analysis : Apply multivariate regression to published datasets, controlling for variables like pH, temperature, and co-solutes .

Q. What methods are used to study its stability under extreme pH or temperature conditions?

Methodological Answer:

  • Accelerated Aging Studies : Incubate solutions at 40–80°C and pH 2–12; monitor decomposition via HPLC or ion chromatography .
  • Kinetic Modeling : Calculate hydrolysis rate constants (k) using Arrhenius plots for predictive shelf-life estimation .
  • Reactive Oxygen Species (ROS) Scavenging Assays : Evaluate oxidative degradation pathways using radical traps (e.g., DMPO) with electron paramagnetic resonance (EPR) .

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